molecular formula C9H5Br2F3O2 B13924964 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B13924964
M. Wt: 361.94 g/mol
InChI Key: FRCQOJWKLGVVIU-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4Br2F3O2 It is a derivative of benzoic acid, featuring bromine, bromomethyl, and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)benzoic acid to introduce the bromine atoms at the desired positions. This is followed by a bromomethylation reaction to attach the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in the presence of a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydroxide for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethyl group can participate in various interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)benzoic acid
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-methylbenzoic acid

Uniqueness

Compared to similar compounds, 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both bromomethyl and trifluoromethyl groups. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H5Br2F3O2

Molecular Weight

361.94 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H5Br2F3O2/c10-3-6-5(8(15)16)1-4(11)2-7(6)9(12,13)14/h1-2H,3H2,(H,15,16)

InChI Key

FRCQOJWKLGVVIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)CBr)C(F)(F)F)Br

Origin of Product

United States

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